N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NOS/c12-6-2-1-3-7(4-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYZMZDXDRHSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the following steps:
Chlorination: The thiophene ring is chlorinated using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers .
Scientific Research Applications
Chemistry
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic transformations. Its structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have shown that derivatives of thiophene compounds often exhibit significant biological activity due to their ability to interact with biological targets .
Case Study: Antimicrobial Activity
A study assessed the antimicrobial effectiveness of various thiophene derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
Medicine
Research is ongoing to explore this compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves binding to specific molecular targets, modulating enzyme or receptor activity, which can lead to therapeutic effects.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The structure-activity relationship indicates that specific substituents enhance the cytotoxicity of these compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 1 |
| 2 | DU145 | 3 |
| 3 | MDA-MB-231 | 5 |
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-2,5-dichlorothiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboximidamide: Contains an imidamide group instead of a carboxamide group.
Uniqueness
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its cytotoxicity against various cancer cell lines and antibacterial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromobenzenamine with 2,5-dichlorothiophene-3-carboxylic acid. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNOS |
| Molecular Weight | 322.09 g/mol |
| Melting Point | 145-147 °C |
| Solubility | Soluble in DMSO |
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against several human cancer cell lines. In vitro assays have been conducted on various cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells.
Table 2: Cytotoxic Activity
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 1.53 |
| DU145 | 1.65 |
| MDA-MB-231 | 1.38 |
The compound showed potent antiproliferative effects with IC values below 5 µM, indicating strong potential as an anticancer agent. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine and chlorine substituents enhances the biological activity of the compound.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against common pathogens. Studies indicate that it possesses moderate antibacterial effects, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in HepG2 and MDA-MB-231 cell lines compared to standard chemotherapeutic agents like 5-fluorouracil.
- Antibacterial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 3-bromoaniline. A two-step approach is recommended:
Activation : Use carbodiimide reagents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid.
Coupling : React the activated acid with 3-bromoaniline in anhydrous DMF or THF under nitrogen.
Purification :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for impurities.
Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?
Answer:
- 1H/13C NMR :
- Thiophene protons (δ 7.2–7.5 ppm) and bromophenyl signals (δ 7.3–7.8 ppm).
- Carboxamide carbonyl at ~168 ppm in 13C NMR.
- IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹.
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 375 (calculated for C₁₁H₆BrCl₂NOS).
Cross-validate data with computational tools (e.g., Gaussian DFT) to resolve ambiguities .
Advanced: How is the crystal structure of this compound determined, and what challenges arise during refinement?
Answer:
Procedure :
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Solution : SHELXD for phase problem resolution.
Refinement : SHELXL for least-squares refinement; address disorder with PART commands.
Challenges :
- Twinning : Common in halogenated aromatics; apply TWIN/BASF instructions.
- Thermal Motion : Use anisotropic displacement parameters for heavy atoms (Br, Cl).
Example refinement metrics: R₁ < 0.05 for I > 2σ(I), wR₂ ~0.12 .
Advanced: How do the bromine and chlorine substituents influence electronic properties and reactivity in cross-coupling reactions?
Answer:
- Electronic Effects :
- Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) withdraw electron density, polarizing the thiophene ring.
- DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity.
- Reactivity :
- Suzuki-Miyaura coupling: Bromine acts as a leaving group with Pd(PPh₃)₄ catalyst.
- Optimize conditions: 1.5 eq. boronic acid, K₂CO₃ in dioxane/water (3:1), 80°C for 12h.
Monitor via TLC (silica, hexane/EtOAc) .
Data Contradiction: How to resolve discrepancies between experimental NMR shifts and computational predictions?
Answer:
Common Causes :
- Solvent effects (DMSO vs. gas-phase calculations).
- Tautomerism or dynamic exchange (e.g., rotational barriers).
Resolution :
Re-run DFT : Include solvent models (IEF-PCM for DMSO).
Variable-Temperature NMR : Identify exchange broadening (e.g., amide proton tautomerism).
2D NMR (COSY, NOESY) : Confirm connectivity and rule out impurities.
Example: Aromatic proton shifts may deviate by ±0.3 ppm due to π-stacking in solid state .
Mechanistic Study: What strategies are effective for studying the compound’s role in inhibiting enzymatic targets?
Answer:
Approach :
Docking Simulations : Use AutoDock Vina with protein PDB files (e.g., kinases).
Enzyme Assays : Measure IC₅₀ via fluorescence-based kits (e.g., ATPase activity).
SAR Analysis : Synthesize analogs (e.g., replace Br with CF₃) to probe binding pockets.
Data Interpretation :
- Plot dose-response curves (GraphPad Prism).
- Compare binding energies (ΔG) from MD simulations.
Reference: Structural analogs in show halogen-π interactions in active sites .
Advanced: How to analyze the compound’s thermal stability and degradation pathways?
Answer:
Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
